molecular formula C9H13Cl2NO B2456112 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride CAS No. 1864060-90-1

2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

Cat. No.: B2456112
CAS No.: 1864060-90-1
M. Wt: 222.11
InChI Key: XLQCMRLIQCRVDP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine chain. The compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and methylamine.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzaldehyde, while substitution reactions may produce various substituted phenethylamines.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the brain, leading to changes in neurotransmitter levels and signaling pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(ethylamino)ethan-1-ol hydrochloride
  • 2-(4-Chlorophenyl)-2-(dimethylamino)ethan-1-ol hydrochloride
  • 2-(4-Chlorophenyl)-2-(propylamino)ethan-1-ol hydrochloride

Uniqueness

2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(methylamino)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-11-9(6-12)7-2-4-8(10)5-3-7;/h2-5,9,11-12H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQCMRLIQCRVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864060-90-1
Record name 2-(4-chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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